Methyl 4-azidobutanoate

Description

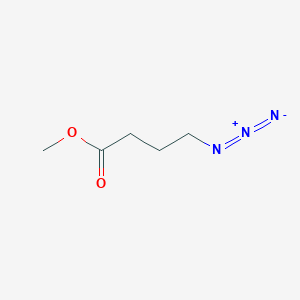

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-azidobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-10-5(9)3-2-4-7-8-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCLJBYTRUAAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527176 | |

| Record name | Methyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87517-47-3 | |

| Record name | Methyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Azidobutanoate

Nucleophilic Azide (B81097) Displacement Reactions

The most direct and common method for synthesizing methyl 4-azidobutanoate involves the reaction of a suitable methyl 4-halobutanoate with an azide salt. This SN2 reaction is typically efficient and straightforward.

The synthesis of this compound is readily accomplished by reacting methyl 4-bromobutanoate or methyl 4-chlorobutanoate with an alkali metal azide, such as sodium azide (NaN3). The bromo-substituted ester is generally more reactive than its chloro-analogue due to the better leaving group ability of the bromide ion. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the azide salt and promote the SN2 mechanism. For instance, the reaction of methyl 4-bromobutanoate with sodium azide in DMF at elevated temperatures provides this compound in good yield. Similarly, methyl 4-chlorobutyrate can be converted to the desired product, although it may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to the bromo-starting material.

Table 1: Synthesis of this compound from Halogenated Precursors

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl 4-bromobutanoate | Sodium Azide | DMF | 80 | 12 | ~85 |

| Methyl 4-chlorobutanoate | Sodium Azide | DMF | 100 | 24 | ~75 |

To enhance the efficiency of the azide displacement reaction, several parameters can be optimized. The choice of solvent is critical; polar aprotic solvents like DMF and DMSO are preferred as they effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. The reaction temperature is another important factor, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures should be avoided to minimize potential side reactions.

The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial, particularly when dealing with less soluble reagents or when using a biphasic solvent system. These catalysts facilitate the transfer of the azide anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate. The molar ratio of the reagents is also a key consideration. Using a slight excess of the azide salt can help to drive the reaction to completion. Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC) or gas chromatography (GC), allows for the determination of the optimal reaction time.

Table 2: Effect of Solvent on the Synthesis of this compound

| Solvent | Dielectric Constant (ε) | General Observation |

| DMF | 37 | High reaction rates and yields. |

| DMSO | 47 | Excellent solvent for azide salts, leading to high efficiency. |

| Acetone | 21 | Lower reaction rates compared to DMF and DMSO. |

| Acetonitrile | 36 | Moderate reaction rates. |

Indirect and Stereoselective Synthetic Approaches

While direct nucleophilic substitution is the most common route, other methods, including the conversion of amines and stereoselective approaches, are also employed, especially when specific stereochemistry is required.

For applications where chirality is important, enantioselective methods for the synthesis of azidobutanoate derivatives have been developed. These methods aim to produce a single enantiomer of the target molecule. One strategy involves the use of chiral catalysts to control the stereochemical outcome of the azide introduction reaction. For example, the desymmetrization of prochiral anhydrides with an azide source, catalyzed by a chiral non-racemic catalyst, can provide enantiomerically enriched azido-functionalized carboxylic acids, which can then be esterified to the corresponding methyl esters.

Another approach utilizes chiral starting materials. For instance, enantiopure amino acids can be converted to the corresponding chiral azido (B1232118) esters. L-glutamic acid, for example, can be transformed through a series of steps, including the reduction of one of the carboxylic acid groups and subsequent conversion of the amino group to an azide, to yield a chiral azidobutanoate derivative. These stereoselective routes are crucial for the synthesis of complex, biologically active molecules where specific stereoisomers are required for activity.

Reactivity and Mechanistic Investigations of Methyl 4 Azidobutanoate

Azide (B81097) Group Reactivity in Cycloaddition Reactions

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Mechanisms and Regioisomeric Control

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to the 1,5-disubstituted 1,2,3-triazole isomer. nih.govthieme-connect.deorganic-chemistry.org This reaction is catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes being particularly effective. nih.govorganic-chemistry.orgijcps.com

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne coordinated to the ruthenium center. nih.govorganic-chemistry.orgijcps.com This forms a six-membered ruthenacycle intermediate, a step that dictates the regioselectivity of the reaction. nih.govijcps.com Subsequent reductive elimination from this intermediate yields the 1,5-triazole product and regenerates the active catalyst. nih.govorganic-chemistry.org Unlike CuAAC, RuAAC can also effectively utilize internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. nih.govorganic-chemistry.org Primary and secondary azides, such as the one in methyl 4-azidobutanoate, are generally reactive substrates for RuAAC. nih.gov

Table 2: Comparison of CuAAC and RuAAC

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | References |

| Product Regioisomer | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole | nih.govnih.gov |

| Alkyne Substrates | Primarily terminal alkynes | Terminal and internal alkynes | nih.govorganic-chemistry.org |

| Common Catalysts | Cu(I) salts (e.g., CuSO₄/ascorbate) | [Cp*RuCl] complexes | wikipedia.orgnih.gov |

| Mechanistic Intermediate | Copper-acetylide complex | Six-membered ruthenacycle | nih.govnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) / Copper-Free Click Reactions

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nobelprize.orgnih.gov This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives to facilitate a [3+2] cycloaddition with azides without the need for a metal catalyst. nobelprize.orgwikipedia.org

The driving force for SPAAC is the release of approximately 18 kcal/mol of ring strain from the cyclooctyne upon forming the more stable triazole ring. nih.gov This allows the reaction to proceed under mild, physiological conditions. nobelprize.org While highly effective for bioconjugation, a notable characteristic of SPAAC is its general lack of regioselectivity, often producing a mixture of regioisomeric triazole products. nih.govnih.gov The reaction kinetics of SPAAC are generally slower than those of CuAAC. wikipedia.org

Photochemical Transformations of the Azide Moiety (e.g., Nitrene Formation and Subsequent Reactions)

The azide group in this compound is photosensitive and can undergo transformations upon exposure to light. researchgate.net The primary photochemical reaction of organic azides is the extrusion of molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. researchgate.netwikipedia.org

The photolysis of alkyl azides typically proceeds from the singlet excited state, leading to the concerted elimination of nitrogen and rearrangement to form imine products, often without the intervention of a free nitrene intermediate. researchgate.net However, under certain conditions, such as through triplet sensitization, triplet alkyl nitrenes can be formed. researchgate.netlookchem.com These triplet nitrenes are more stable than their singlet counterparts and can participate in various bimolecular reactions, including dimerization to form azo compounds or trapping by other molecules like oxygen. researchgate.netlookchem.com For instance, triplet alkyl nitrenes have been observed to react with molecular oxygen to yield nitro compounds. lookchem.com The direct photolysis of simple alkyl azides at room temperature generally leads to imines through hydrogen or alkyl migration. researchgate.net

Transformations and Reactivity of the Methyl Ester Group

The methyl ester group of this compound possesses its own characteristic reactivity, which is generally orthogonal to the reactions of the azide moiety. This allows for selective manipulation of either end of the molecule. The ester can undergo several common transformations:

Hydrolysis: The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-azidobutanoic acid. This transformation is a standard procedure in organic synthesis. medchemexpress.combroadpharm.com

Reduction: The ester can be reduced to the corresponding primary alcohol, 4-azido-1-butanol. This requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters. libretexts.org

Substitution/Transesterification: The methyl group of the ester can be displaced by other alcohols in the presence of an acid or base catalyst to form different esters (transesterification). It can also react with amines to form amides. medchemexpress.combroadpharm.com

These transformations of the ester group, combined with the reactivity of the azide, make this compound a useful bifunctional building block in organic synthesis. medchemexpress.combroadpharm.com

Hydrolysis Pathways of the Ester Functionality

The ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-azidobutanoic acid and methanol (B129727). The reaction mechanism follows the general pathways for ester hydrolysis.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is catalyzed by a dilute acid, such as hydrochloric or sulfuric acid, and typically requires heating under reflux. chemguide.co.uk The mechanism is the reverse of a Fischer esterification. libretexts.org It involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid. libretexts.org To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. chemguide.co.uk This reaction is typically faster and irreversible compared to acid-catalyzed hydrolysis. chemguide.co.uk The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org The elimination of the methoxide (B1231860) ion results in the formation of 4-azidobutanoic acid, which is then deprotonated by the basic conditions to form the corresponding carboxylate salt. libretexts.orglibretexts.org The reaction is usually carried out by heating the ester under reflux with a dilute alkali solution. chemguide.co.uk To obtain the free carboxylic acid, the resulting carboxylate salt must be protonated in a subsequent step by adding a strong acid. libretexts.org

| Condition | Reagents | Products | Key Features |

| Acidic | Dilute HCl or H₂SO₄, excess H₂O | 4-azidobutanoic acid, Methanol | Reversible reaction chemguide.co.uk |

| Basic | NaOH or other strong base | Sodium 4-azidobutanoate, Methanol | Irreversible reaction chemguide.co.uk |

Reduction and Substitution Reactions at the Ester Position

The ester functionality of this compound can undergo reduction and substitution reactions, providing pathways to other important functional groups.

Reduction:

The ester group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the methoxy (B1213986) group to form an intermediate aldehyde. Since aldehydes are more reactive towards reduction than esters, the aldehyde is immediately reduced further to the corresponding primary alcohol, 4-azidobutan-1-ol. libretexts.org

It is important to note that while NaBH₄ is generally ineffective for ester reduction, certain conditions can promote this reaction. For instance, γ-oxoesters can be reduced by methanolic NaBH₄. beilstein-journals.org However, for a simple ester like this compound, LiAlH₄ is the standard reagent.

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 4-azidobutan-1-ol | Standard reagent for ester reduction. libretexts.org |

| Sodium Borohydride (NaBH₄) | No reaction (typically) | Generally not reactive enough to reduce esters. libretexts.org |

Substitution (Transesterification):

The methyl group of the ester can be exchanged with other alkyl groups in a process called transesterification. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl 4-azidobutanoate and methanol.

Stereochemical Considerations in Reactions (e.g., SN2 Inversion of Configuration)

While this compound itself is not chiral, its derivatives can be, and reactions involving the azide group often proceed with specific stereochemical outcomes. The azide ion is an excellent nucleophile in SN2 reactions. masterorganicchemistry.com When an azide ion displaces a leaving group at a chiral center, the reaction proceeds with an inversion of configuration. pearson.comlibretexts.org This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the backside relative to the leaving group. pearson.comlibretexts.orgmasterorganicchemistry.com

For example, if a chiral substrate with an (R) configuration at the reaction center is reacted with an azide source, the resulting azido (B1232118) compound will have an (S) configuration. libretexts.org This stereospecificity is a powerful tool in organic synthesis, allowing for the controlled introduction of the azido group with a predictable stereochemical outcome. The opening of epoxides by the azide ion is another example of an SN2 process that results in an inversion of configuration at the site of attack. masterorganicchemistry.comru.nl

This principle is crucial when considering the synthesis of chiral molecules derived from or incorporating the 4-azidobutanoate moiety. Any reaction that creates a stereocenter at the carbon bearing the azide group via an SN2 displacement will result in an inversion of the stereochemistry at that center.

Applications in Bioorthogonal Chemistry and Bioconjugation

Functionalization and Labeling of Biomolecules

The ability to attach chemical reporters to biomolecules is fundamental to studying their function, location, and interactions. The azide (B81097) group, provided by reagents like Methyl 4-azidobutanoate, is an ideal chemical reporter due to its small size, stability, and unique reactivity in bioorthogonal reactions such as the Staudinger ligation and azide-alkyne cycloadditions.

Proteins are common targets for bioconjugation, and introducing azide handles allows for their precise labeling and modification. A primary strategy for incorporating an azide group onto a protein involves targeting the side chains of specific amino acids.

Lysine (B10760008), with its primary amine in the side chain, is a frequent target for chemical modification due to its surface exposure and nucleophilicity. A common method involves activating the carboxylic acid of an azide-containing molecule (like 4-azidobutanoic acid, derived from this compound) with N-hydroxysuccinimide (NHS) to form an NHS ester. This reactive ester can then efficiently and selectively react with the primary amines of lysine residues to form a stable amide bond, thereby tethering the azide handle to the protein. This approach is widely used due to the commercial availability and aqueous compatibility of NHS esters.

Another approach is to metabolically incorporate unnatural amino acids (UAAs) containing azide groups, such as azidohomoalanine, during protein synthesis. This allows for the residue-specific or site-specific placement of the azide handle within the protein structure. Once the azide is installed, it can be used in various "click chemistry" reactions for downstream applications.

| Strategy | Target Residue | Chemistry | Key Features |

| Chemical Modification | Lysine | NHS-ester acylation | Targets accessible primary amines; robust and widely used. |

| Metabolic Incorporation | Methionine analogue | Unnatural Amino Acid (UAA) incorporation | Allows for site-specific placement of the azide handle. |

This table summarizes common strategies for introducing azide functionalities into proteins.

Beyond proteins, the azide handle is instrumental in the study of other major classes of biomolecules.

Nucleic Acids: Introducing modifications into DNA and RNA is crucial for diagnostics and therapeutics. Azide groups can be incorporated into nucleic acids during solid-phase synthesis by using modified phosphoramidites or via post-synthetic modification of oligonucleotides containing an amino-modifier. These azide-modified nucleic acids can then be conjugated to other molecules, such as fluorophores or drugs.

Glycans: Glycans play a critical role in cell-surface interactions. Metabolic glycan engineering uses the cell's own biosynthetic pathways to incorporate unnatural sugars bearing bioorthogonal handles, like azides, into cellular glycoconjugates. For example, cells can be fed with azido-sugars (e.g., N-azidoacetylmannosamine), which are then displayed on the cell surface, ready for selective chemical tagging.

Lipids: Lipids functionalized with azide groups are used to study lipid trafficking and interactions. These azido-lipids can be incorporated into cell membranes and subsequently tagged using bioorthogonal reactions, allowing for visualization and analysis of lipid dynamics.

Development of Bioorthogonal Probes for Cellular and Tissue Imaging

Bioorthogonal chemistry is a cornerstone of modern cellular imaging, allowing researchers to visualize specific biomolecules in their native environment with high precision. The strategy typically involves a two-step process: first, an azide handle (from a precursor like this compound) is incorporated into a target biomolecule. Second, a probe molecule, such as a fluorophore carrying a complementary reactive group (e.g., a strained alkyne), is introduced.

The reaction between the azide and the probe, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forms a stable covalent bond, effectively "clicking" the fluorescent label onto the target. SPAAC is particularly valuable for live-cell imaging because it proceeds rapidly at physiological temperatures and does not require a toxic copper catalyst. This enables the real-time tracking of proteins, glycans, and other molecules within living cells and even whole organisms.

Fluorogenic probes have been developed that are initially non-fluorescent but become brightly fluorescent upon reacting with an azide. This "turn-on" mechanism is highly advantageous as it reduces background noise from unreacted probes, leading to a much clearer imaging signal.

Strategies for In Vivo and Ex Vivo Bioconjugation Methodologies

Extending bioconjugation from cell cultures (in vitro) to living organisms (in vivo) or tissues (ex vivo) presents additional challenges, including reagent stability, toxicity, and reaction kinetics. The azide group is well-suited for these applications due to its exceptional stability and lack of reactivity with biological components.

For in vivo applications, the chosen bioorthogonal reaction must be fast enough to occur at the low concentrations typical in a whole organism and must not involve toxic reagents. The copper-free SPAAC reaction is a preferred choice for in vivo studies. For instance, azido-sugars have been administered to mice, leading to the display of azide groups on cell surfaces, which can then be labeled by injecting a cyclooctyne-bearing probe.

Ex vivo studies on tissues also benefit from the specificity of azide-based bioorthogonal reactions. Tissues can be treated with azide-functionalized precursors and subsequently labeled with imaging agents to map the distribution of specific biomolecules within the complex tissue architecture.

Role in Multi-Component Biological Systems and Intermolecular Interactions

When an azide handle reacts via cycloaddition, it forms a 1,2,3-triazole ring. This newly formed chemical linkage is not merely a passive connector; it can influence the biological system it becomes a part of. The triazole ring is metabolically stable and possesses a significant dipole moment, hydrogen bond accepting capabilities, and a degree of rigidity.

These properties mean that the triazole can act as a bioisostere for other chemical groups, such as the amide bond. In some cases, replacing a natural phosphodiester linkage in DNA with a triazole linkage has been shown to be compatible with polymerase activity, demonstrating its ability to mimic natural structures within complex biological machinery.

The introduction of a triazole linker can influence intermolecular interactions, such as those between proteins or between a drug and its target. The hydrogen bonding and dipole characteristics of the triazole can contribute to the binding affinity and specificity of the conjugated molecule. Therefore, the choice of linker, derived from precursors like this compound, can be a critical factor in the design of therapeutic agents and biological probes.

Applications in Materials Science

Surface Functionalization and Coating Technologies

The ability to modify surfaces at the molecular level is crucial for a wide range of technologies. Methyl 4-azidobutanoate serves as a key reagent in this area, enabling the attachment of specific chemical entities to surfaces, thereby altering their physical and chemical properties.

Biofouling, the unwanted accumulation of biological material on surfaces, is a major challenge in biomedical devices and marine applications. To combat this, researchers have developed non-fouling coatings, and this compound plays a role in the synthesis of polymers used for this purpose.

Poly(2-methyl-2-oxazoline) (PMOXA) has emerged as a promising alternative to the widely used poly(ethylene glycol) (PEG) for creating non-fouling surfaces. nih.govfrontiersin.org PMOXA-based coatings have demonstrated excellent resistance to protein and bacterial adsorption. chimia.ch The synthesis of functional PMOXA polymers can involve the use of azide-containing initiators or terminators, allowing for subsequent "click" chemistry reactions to graft the polymer onto a surface. This compound can be used to introduce the azide (B81097) functionality to these polymers. ethz.ch These PMOXA coatings are noted for their high stability, particularly in oxidative environments, which can be a limitation for PEG-based materials. nih.govfrontiersin.org

Research has shown that the non-fouling properties of these polymer coatings are dependent on factors like the grafting density and the length of the polymer chains. chimia.ch The versatility of polyoxazoline chemistry allows for the fine-tuning of these parameters to optimize the anti-fouling performance for specific applications. tcichemicals.com

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. uni-tuebingen.de They provide a powerful method for controlling the interfacial properties of materials. psu.edu The formation of SAMs is a straightforward process, often involving the immersion of a substrate into a solution containing the desired molecule. uni-tuebingen.de

This compound can be incorporated into molecules designed to form SAMs. The azide group serves as a versatile chemical handle for the subsequent attachment of other molecules through reactions like the azide-alkyne cycloaddition, a type of "click" chemistry. acs.org This allows for the creation of multifunctional surfaces with precisely controlled chemical and physical properties.

The head group of the molecules in a SAM determines the surface chemistry. sigmaaldrich.com By using molecules containing an azide group, a surface can be prepared for further functionalization, enabling the attachment of a wide array of chemical entities, from small molecules to large biomolecules. sigmaaldrich.comrsc.org This approach has been used to functionalize various substrates, including gold and other metals. nih.govnorthwestern.edu

Synthesis and Functionalization of Advanced Polymeric Materials

This compound is a valuable building block in the synthesis of advanced polymeric materials. The azide group allows for the introduction of functionality into polymer chains, which can then be used to create complex architectures or to attach specific molecules.

One common application is in "grafting-to" approaches, where pre-synthesized polymer chains are attached to a backbone polymer or a surface. mdpi.com For instance, polymers can be synthesized with an azide end-group, derived from a compound like this compound, and then "clicked" onto a surface or another polymer containing a complementary alkyne group. This method allows for precise control over the grafting density and the properties of the final material.

The use of azide-functionalized monomers in polymerization reactions also allows for the creation of polymers with pendant azide groups along the polymer chain. These groups can then be used for post-polymerization modification, enabling the synthesis of a wide variety of functional materials.

Fabrication of Chemical and Biological Sensing Platforms

The development of sensitive and selective chemical and biological sensors is a critical area of research with applications in healthcare, environmental monitoring, and security. taylorfrancis.com this compound can be used to functionalize the surfaces of sensing platforms, enabling the attachment of recognition elements that can specifically bind to target analytes.

For example, the azide group can be used to immobilize proteins, antibodies, or DNA probes onto the surface of a sensor. chimia.ch When the target analyte binds to the recognition element, it causes a detectable change in a physical property of the sensor, such as its optical or electrical response. The use of "click" chemistry to attach these biomolecules ensures a stable and well-defined surface, which is essential for reliable sensor performance.

Incorporation into Three-Dimensional Networked Materials

This compound can also be used in the fabrication of three-dimensional (3D) networked materials, such as hydrogels. These materials have a porous, cross-linked structure that can absorb large amounts of water and are used in a variety of applications, including drug delivery and tissue engineering. researchgate.net

The azide group can be used to cross-link polymer chains together to form a 3D network. This can be achieved through various chemical reactions, including the azide-alkyne cycloaddition. rsc.org By controlling the degree of cross-linking, the mechanical properties and swelling behavior of the hydrogel can be tailored to meet the requirements of a specific application.

Furthermore, the azide group can be used to incorporate bioactive molecules into the hydrogel network. This allows for the creation of "smart" hydrogels that can respond to specific biological cues or release therapeutic agents in a controlled manner. Recent advancements have also explored the use of photo-crosslinkable moieties in conjunction with azide chemistry to create complex 3D structures with high precision. google.com

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Key Research Finding |

| Surface Functionalization | Creation of non-fouling polyoxazoline-based coatings | PMOXA coatings show comparable non-fouling properties to PEG with enhanced stability in oxidative environments. nih.govfrontiersin.org |

| Surface Functionalization | Self-assembled monolayers (SAMs) | Azide-terminated SAMs provide a versatile platform for subsequent "click" chemistry functionalization. acs.orgsigmaaldrich.com |

| Polymer Synthesis | Functionalization of advanced polymers | The azide group enables post-polymerization modification and "grafting-to" approaches for creating complex polymer architectures. mdpi.com |

| Sensing Platforms | Fabrication of chemical and biological sensors | Used for the immobilization of biorecognition elements (e.g., proteins, DNA) on sensor surfaces. chimia.chscholaris.ca |

| 3D Materials | Incorporation into networked materials (e.g., hydrogels) | The azide group acts as a cross-linking point for forming 3D polymer networks and for incorporating bioactive molecules. researchgate.net |

Applications of Methyl 4 Azidobutanoate in Medicinal Chemistry and Drug Discovery

Methyl 4-azidobutanoate is a chemical reagent that serves as a valuable building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a reactive azide (B81097) group and an ester, makes it particularly useful in medicinal chemistry for developing new therapeutic agents and molecular probes. The azide allows for the introduction of a nitrogen-containing linker or a triazole ring via "click chemistry," while the ester can be hydrolyzed or aminated to introduce further diversity.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Azidobutanoate and Its Conjugates

Vibrational Spectroscopy (e.g., Infrared Spectroscopy, 2D IR Spectroscopy)

Vibrational spectroscopy is a powerful tool for probing the molecular structure and dynamics of methyl 4-azidobutanoate. By analyzing the absorption of infrared radiation, detailed information about the molecule's chemical bonds and their movements can be obtained.

The vibrational spectrum of this compound is characterized by several key absorption bands corresponding to specific stretching and bending motions of its functional groups. The most prominent of these is the asymmetric stretching vibration of the azido (B1232118) group (N₃), which appears around 2100 cm⁻¹. researchgate.netpnas.org This distinct peak serves as a sensitive probe for studying the molecule's local environment and its interactions with other molecules.

Other significant vibrational modes include the carbonyl (C=O) stretch of the ester group and various C-H and C-N stretching and bending vibrations. mdpi.comtanta.edu.eg The analysis of these modes provides a "fingerprint" of the molecule, allowing for its identification and the study of its structural changes. researchgate.net

Energy transport within this compound and its conjugates is a key area of research, with implications for understanding energy flow in larger molecular systems. researchgate.net Studies have shown that vibrational energy, once deposited into a specific mode like the azido stretch, can propagate through the molecule's covalent backbone. pnas.org This transport can occur over significant distances, on the order of angstroms, and is influenced by the coupling between different vibrational modes. pnas.orgresearchgate.net The efficiency and pathways of this energy transport are critical for processes such as heat dissipation in molecular devices. researchgate.net

For instance, in conjugates of this compound, energy transfer can be tracked from an excited "tag" mode, such as the azido stretch, to a "reporter" mode elsewhere in the molecule. annualreviews.org The rate and efficiency of this transfer provide insights into the connectivity and conformation of the molecular chain. pnas.organnualreviews.org Research on related azido-containing compounds has identified different mechanisms for the initiation of this energy transport, including direct wavepacket formation and relaxation-mediated pathways. researchgate.net

Relaxation-assisted two-dimensional infrared (RA 2DIR) spectroscopy is a sophisticated technique that enhances the capabilities of traditional 2D IR spectroscopy to study molecular dynamics over larger distances. annualreviews.orgnih.gov This method leverages the process of vibrational energy relaxation and transport to amplify cross-peak signals between distant vibrational modes. annualreviews.orgnih.gov

In the context of this compound and its conjugates, RA 2DIR has been instrumental in mapping long-range connectivity and measuring energy transport times. pnas.organnualreviews.org By exciting the azido group's stretching mode at approximately 2100 cm⁻¹, the propagation of this excess energy along the molecular framework can be monitored by observing the response of a reporter mode, such as a carbonyl stretch. pnas.organnualreviews.org The appearance and evolution of cross-peaks in the RA 2DIR spectrum as a function of waiting time reveal the dynamics of this energy flow. annualreviews.org

This technique has demonstrated that energy can travel ballistically with a constant speed along a molecular chain, allowing for the study of structural correlations over distances up to 60 Å. pnas.org The enhancement of cross-peak amplitudes in RA 2DIR experiments provides a powerful tool for elucidating the structure and dynamics of complex molecular systems where traditional 2D IR methods are limited by the rapid decay of through-bond coupling with distance. annualreviews.orgnih.gov For example, a significant increase in cross-peak amplitude was observed in a mixture of N,N-dimethyl nicotinamide (B372718) and this compound, highlighting the utility of this method. annualreviews.org

Fifth-order multidimensional infrared spectroscopy represents a further advancement in probing the intricate couplings between vibrational modes. researchgate.netresearchgate.net This technique is particularly useful for identifying specific energy relaxation and transport pathways by singling out modes that are strongly coupled to a reporter mode. researchgate.netresearchgate.net

For a related compound, 4-azidobutyrate-N-hydroxysuccinimide ester, fifth-order spectroscopy has been used to detect numerous cross-peaks involving several vibrational modes. researchgate.netresearchgate.net These cross-peaks, which can involve overtones and combination bands, provide detailed information about the anharmonicity of the molecular potential and the correlations between different vibrational frequencies. researchgate.net The ability to measure three-point correlation functions offers a more comprehensive picture of the molecular dynamics compared to third-order techniques like 2D IR. researchgate.netresearchgate.net

The detection of fifth-order signals is sensitive to the coupling strength between modes, even those separated by significant spatial distances (up to 12 Å). researchgate.net By comparing the waiting time dependencies of third- and fifth-order cross-peaks, researchers can differentiate between various energy transport pathways and gain a deeper understanding of how energy flows through a molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound and its conjugates, providing information on the connectivity and chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the structure of this compound. The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. scielo.brrsc.org

The chemical shifts in the ¹³C NMR spectrum are particularly informative. For instance, the carbon atom of the carbonyl group (C=O) in the ester functionality typically appears at a distinct chemical shift. libretexts.org Similarly, the carbons in the alkyl chain and the methyl group of the ester have characteristic chemical shifts that aid in their assignment. scielo.org.bo Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment. scielo.br

The following table summarizes the expected ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups.

| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) |

| C=O | Ester Carbonyl | ~170-175 |

| -OCH₃ | Ester Methyl | ~50-55 |

| -CH₂-N₃ | Methylene adjacent to Azide (B81097) | ~50-60 |

| -CH₂- | Methylene | ~20-30 |

| -CH₂- | Methylene | ~20-30 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials containing this compound, especially when the compound is part of a larger assembly, such as a polymer or a surface-bound layer. mdpi.compreprints.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local structure and dynamics in the solid phase. preprints.orgnih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and to improve spectral resolution. beilstein-journals.org By analyzing the chemical shifts and relaxation times in the solid state, one can gain insights into the conformation, packing, and mobility of the this compound moiety within a material. beilstein-journals.org For example, ssNMR can be used to study how the molecule is oriented in a lipid membrane or how it interacts with a polymer matrix. mdpi.com This information is crucial for understanding the properties and performance of materials that incorporate this chemical compound.

Mass Spectrometry for Molecular Confirmation and Reaction Monitoring

Mass spectrometry is an indispensable analytical tool for the characterization of this compound and its reaction products. It provides crucial information for molecular weight confirmation and for tracking the progress of chemical transformations.

In the analysis of this compound itself, techniques like electron-impact mass spectrometry (EI-MS) can be employed. The molecular ion peak (M•+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (143.14 g/mol ). chemsynthesis.com However, the molecular ion may not always be observed, especially under high-energy ionization conditions. msu.edu The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for a molecule like this compound would include:

α-cleavage: Cleavage of bonds adjacent to the carbonyl group, leading to characteristic fragment ions.

McLafferty Rearrangement: A rearrangement reaction that can occur in molecules containing a carbonyl group and a γ-hydrogen, leading to the loss of a neutral alkene molecule. msu.edu

Loss of the Azide Group: Cleavage of the C-N bond can result in the loss of an azide radical (•N₃) or dinitrogen (N₂), a common fragmentation for azido compounds.

Mass spectrometry is particularly powerful for monitoring the progress of reactions involving this compound, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." By taking aliquots from a reaction mixture over time, mass spectrometry can track the disappearance of the starting material (this compound) and the appearance of the triazole product. nih.gov For instance, in a reaction with an alkyne, the mass spectrum would show a new peak corresponding to the molecular weight of the newly formed triazole conjugate. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the product with high accuracy. nih.gov In one study involving a related compound, ethyl 4-azidobutanoate, the formation of the product was confirmed by finding the calculated versus found mass, such as [M+2H]+ Calculated: 444.52, Found: 444.08. nih.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Formula | Fragment Name/Description | Predicted m/z | Fragmentation Pathway |

| C₅H₉N₃O₂ | Molecular Ion | 143.1 | Ionization of the parent molecule |

| C₄H₆N₃O | Loss of Methoxy (B1213986) radical (•OCH₃) | 112.1 | α-cleavage |

| C₄H₉N₃ | Loss of Carbomethoxy radical (•COOCH₃) | 99.1 | α-cleavage |

| C₂H₅N₃ | Loss of Methyl acrylate | 71.1 | McLafferty Rearrangement |

| C₅H₉O₂ | Loss of Azide radical (•N₃) | 101.1 | C-N bond cleavage |

X-ray Based Techniques

X-ray Diffraction for Structural Analysis of Intermediates and Products

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of crystalline solids. sci-hub.se While this compound is a liquid at room temperature, XRD is invaluable for analyzing any solid intermediates or, more commonly, the crystalline products derived from its reactions. mdpi.com For example, when this compound is used in the synthesis of pharmaceuticals or functional materials, the final product is often a solid whose crystal structure dictates its physical and biological properties.

The most common application is the structural elucidation of 1,2,3-triazole derivatives formed via cycloaddition reactions. If the triazole product can be grown into a single crystal of sufficient quality, single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.comeurjchem.com This information confirms the regioselectivity of the cycloaddition reaction (i.e., the formation of the 1,4- or 1,5-disubstituted triazole isomer) and reveals the supramolecular assembly in the solid state. rsc.org

In cases where obtaining a single crystal is not feasible, Powder X-ray Diffraction (PXRD) can be used. rsc.orgresearchgate.net While PXRD provides less detailed structural information than its single-crystal counterpart, it can confirm the crystalline phase of a product, determine its purity, and identify the crystal system and unit cell parameters. researchgate.netijcce.ac.ir For complex organic molecules, data from PXRD can be combined with computational modeling and other spectroscopic data (like solid-state NMR) to achieve a complete structural solution. rsc.org

Table 2: Example Crystal Structure Data for a Triazole Derivative

| Parameter | Example Value | Information Provided |

| Crystal System | Triclinic | The basic symmetry of the unit cell mdpi.com |

| Space Group | P-1 | The specific symmetry operations of the crystal mdpi.com |

| a (Å) | 5.9308 | Unit cell dimension |

| b (Å) | 10.9695 | Unit cell dimension |

| c (Å) | 14.7966 | Unit cell dimension |

| α (°) | 100.50 | Angle between b and c axes |

| β (°) | 98.61 | Angle between a and c axes |

| γ (°) | 103.81 | Angle between a and b axes |

| Volume (ų) | 900.07 | Volume of the unit cell |

| Data is illustrative for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and not a direct product of this compound. mdpi.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 10 nanometers of a material's surface. ionoptika.comresearchgate.net This makes it exceptionally well-suited for analyzing surfaces that have been functionalized with this compound or its conjugates.

When a substrate (e.g., silicon, gold, or a polymer) is modified to anchor molecules of this compound, XPS can confirm the success of the functionalization. The analysis involves irradiating the surface with X-rays, which causes the emission of core-level electrons. ionoptika.com The binding energy of these emitted electrons is characteristic of the element and its chemical environment. nih.gov

For a surface modified with this compound, XPS spectra would be expected to show:

Nitrogen (N 1s): A strong signal in the N 1s region, around 404 eV and 400 eV, would confirm the presence of the azide group. The azide moiety (N=N⁺=N⁻) typically shows two distinct peaks due to the different chemical states of the central and terminal nitrogen atoms.

Carbon (C 1s): High-resolution scans of the C 1s region would show multiple components corresponding to C-C/C-H bonds, C-N bonds, and the ester's O-C=O group.

Oxygen (O 1s): The O 1s spectrum would show peaks corresponding to the carbonyl (C=O) and single-bonded (C-O) oxygen atoms of the ester group.

XPS is also used to monitor subsequent reactions on the surface. For example, after performing a click reaction on the azide-terminated surface, XPS can detect changes in the N 1s spectrum, reflecting the conversion of the azide to a triazole ring. ethz.ch It can also confirm the presence of elements from the molecule that was "clicked" onto the surface.

Table 3: Typical Binding Energies for XPS Analysis of a this compound-Modified Surface

| Core Level | Functional Group | Expected Binding Energy (eV) |

| N 1s | Terminal Nitrogens in Azide (-N₃) | ~400-401 |

| N 1s | Central Nitrogen in Azide (-N₃) | ~404-405 |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-N | ~286.0 |

| C 1s | C-O | ~286.5 |

| C 1s | O=C-O | ~289.0 |

| O 1s | C=O | ~532.0 |

| O 1s | C-O-C | ~533.5 |

Surface-Sensitive Analytical Techniques

Variable Angle Spectroscopic Ellipsometry (VASE)

Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. youtube.comholmarc.com It measures the change in polarization of light upon reflection from a surface. iphy.ac.cn

In the context of this compound, VASE is primarily used to characterize the formation of molecular or polymeric layers on a substrate. ethz.ch For instance, if this compound is used to create a self-assembled monolayer (SAM) on a silicon wafer, VASE can accurately measure the thickness of this initial layer. Subsequently, if this azide-functionalized surface is used to initiate the growth of a polymer brush or to attach a biomolecule, VASE can monitor the increase in film thickness in real-time or after the reaction. mdpi.com By collecting data at multiple angles of incidence, a more robust and accurate model of the film's properties can be constructed. iphy.ac.cn

Quartz Crystal Microbalance with Dissipation (QCM-D)

Quartz Crystal Microbalance with Dissipation (QCM-D) is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties of thin films at a solid-liquid interface. frontiersin.orgbiolinscientific.com The technique uses a piezoelectric quartz crystal sensor that oscillates at a specific frequency. When mass is added to the sensor surface, the resonant frequency decreases. Simultaneously, QCM-D measures the energy dissipation (D), which provides information about the softness or rigidity of the adsorbed layer. biolinscientific.com

QCM-D is highly effective for studying the interactions of this compound-modified surfaces. ethz.ch Key applications include:

Monitoring Surface Functionalization: The initial attachment of an azide-containing molecule like this compound to the QCM-D sensor can be monitored to determine the kinetics and extent of surface coverage.

Analyzing Binding Events: It can be used to study the specific binding of alkyne-modified proteins, nanoparticles, or other molecules to the azide-functionalized surface via click chemistry. nih.gov The change in frequency (Δf) provides the bound mass, while the change in dissipation (ΔD) indicates if the bound layer undergoes conformational changes. microphotonics.com

Assessing Non-specific Adsorption: In the development of biocompatible surfaces, QCM-D is used to test the resistance of a functionalized surface to non-specific protein adsorption from complex media like blood serum. ethz.chbiolinchina.com A minimal change in frequency upon exposure to serum indicates a highly "non-fouling" surface.

Table 4: Interpreting QCM-D Data for Surface Reactions

| Observation | Interpretation |

| Decrease in Frequency (Δf < 0) | Mass is adsorbing onto the sensor surface. biolinscientific.com |

| Increase in Frequency (Δf > 0) | Mass is desorbing from the sensor surface. |

| Small Change in Dissipation (ΔD ≈ 0) | The adsorbed layer is thin, rigid, and uniform. microphotonics.com |

| Large Change in Dissipation (ΔD > 0) | The adsorbed layer is soft, viscoelastic, and/or hydrated (e.g., a polymer brush or protein). frontiersin.org |

Theoretical and Computational Studies of Methyl 4 Azidobutanoate

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. sumitomo-chem.co.jp For Methyl 4-azidobutanoate, DFT calculations are instrumental in exploring the intricacies of its reactions, such as cycloadditions and intramolecular aminations.

DFT studies on organic azides often employ hybrid functionals like B3LYP to map out the potential energy surfaces of their reactions. mdpi.comresearchgate.net For instance, in the context of 1,3-dipolar cycloadditions, a common reaction for azides, DFT calculations can identify the transition state structures and determine the activation energy barriers for the formation of different regioisomeric products. mdpi.commdpi.com A theoretical investigation into the reaction of this compound with an alkyne, for example, would likely involve locating the transition state for the concerted or stepwise formation of the triazole ring. The calculated energy barriers would reveal the kinetic feasibility and regioselectivity of the reaction. rsc.orgroyalsocietypublishing.org

Furthermore, DFT is crucial for understanding intramolecular reactions. Studies on other alkyl azides have utilized DFT to investigate C-H bond amination, a process that can lead to the formation of cyclic amines. rsc.orgnih.gov For this compound, DFT calculations could model the pathway for the intramolecular insertion of the nitrene, formed from the azide (B81097), into a C-H bond of the butyl chain, leading to a pyrrolidinone precursor. These calculations would clarify whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. rsc.orgnih.gov The influence of solvents on these reaction mechanisms can also be modeled using implicit solvation models like the Polarizable Continuum Model (PCM) within the DFT framework. zsmu.edu.uamdpi.com

Table 1: Representative DFT Functionals and Basis Sets for Azide Reactivity Studies

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations for reaction pathways. researchgate.net |

| M06-2X | 6-311++G(d,p) | Improved accuracy for non-covalent interactions and thermochemistry in reaction mechanisms. mdpi.com |

| wB97X-D | def2-TZVP | Long-range corrected functional suitable for studying reaction barriers and weakly interacting systems. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational landscapes and interactions with their environment. rsc.orgfrontiersin.org For a flexible molecule like this compound, MD simulations are invaluable for understanding its preferred shapes and how it interacts with solvent molecules or other reactants.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, and then solving Newton's equations of motion for all atoms over a period of time. fortunejournals.com This simulation would generate a trajectory of atomic positions, from which various properties can be analyzed. Conformational analysis of the trajectory would reveal the distribution of dihedral angles along the butyl chain, identifying the most stable conformers and the energy barriers between them. This is crucial as the reactivity of the azide group can be influenced by its spatial accessibility, which is dictated by the molecule's conformation.

MD simulations are also powerful for studying intermolecular interactions. By simulating this compound in a solvent, one can analyze the radial distribution functions between specific atoms of the solute and solvent molecules. This provides a detailed picture of the solvation shell and the nature of solute-solvent interactions, such as hydrogen bonding between the ester group and protic solvents. Understanding these interactions is key, as they can significantly impact reaction rates and mechanisms. mdpi.com

Table 2: Key Parameters Analyzed in MD Simulations of this compound

| Parameter | Information Gained |

| Dihedral Angle Distribution | Identifies preferred conformations and rotational energy barriers. |

| Root Mean Square Deviation (RMSD) | Measures the stability of the molecular structure over time. |

| Radial Distribution Function (RDF) | Characterizes the structure of the solvation shell around the molecule. |

| Solvent Accessible Surface Area (SASA) | Quantifies the exposure of different parts of the molecule to the solvent. mdpi.com |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, going beyond the scope of just DFT, provide a detailed understanding of the electronic structure of this compound, which is fundamental to its reactivity. northwestern.edunih.gov These calculations can quantify various electronic properties that act as descriptors of chemical behavior.

A key aspect of such studies is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO reflects its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely localized on the azide group, making it the primary site for electrophilic attack. The LUMO-HOMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Another important property is the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP provides a visual guide to the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a negative potential around the terminal nitrogen atoms of the azide and the oxygen atoms of the ester group, indicating these as sites for nucleophilic attack.

These quantum chemical descriptors are invaluable for rationalizing and predicting the reactivity of this compound in various chemical transformations. nih.govresearchgate.net

Table 3: Important Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped on the electron density surface. | Identifies electron-rich and electron-poor regions for predicting intermolecular interactions. |

Derivatives and Analogues of Azidobutanoate in Research

Comparison with Ethyl 4-azidobutanoate and other Alkyl Azidobutanoates

Methyl 4-azidobutanoate belongs to a family of alkyl 4-azidobutanoates that are primarily differentiated by the nature of the alkyl ester group. This structural variation can influence the physical properties and reactivity of the molecule. The synthesis of these compounds typically involves the reaction of a corresponding alkyl 4-bromobutyrate with sodium azide (B81097). nih.govgoogle.com For instance, Ethyl 4-azidobutanoate is synthesized by reacting Ethyl-4-Bromobutyrate with sodium azide in a solvent mixture like DMF and water. google.com

The choice between methyl, ethyl, or other alkyl esters often depends on the specific requirements of a subsequent reaction step or the desired properties of the final product. While the reactivity of the azide group remains largely consistent across these simple alkyl esters, the ester group itself can be subject to different reaction conditions, for example, in hydrolysis or transesterification reactions. In one study aimed at reducing methane (B114726) formation from ruminants, Ethyl 4-azidobutanoate was noted as a preferred compound alongside 4-azido butanoic acid and other esters. google.com The selection of the alkyl group (R) in the ester can affect the compound's lipophilicity and, consequently, its transport and interaction within a biological system.

The general reactivity of the carbon-halogen bond in the precursor alkyl halides is a critical factor in the synthesis of these azido (B1232118) compounds. msu.edu The substitution of the halide with the azide anion is a classic nucleophilic substitution reaction. masterorganicchemistry.com The efficiency of this step can be influenced by the nature of the alkyl group in the starting material, although for simple, unbranched esters like methyl and ethyl butanoate, the differences are often minimal. masterorganicchemistry.com

Table 1: Comparison of Simple Alkyl 4-Azidobutanoates

| Compound Name | Molecular Formula | Precursor | Key Application Area | Citation |

|---|---|---|---|---|

| This compound | C₅H₉N₃O₂ | Methyl 4-bromobutanoate | Synthesis of Lyp inhibitors | nih.gov |

| Ethyl 4-azidobutanoate | C₆H₁₁N₃O₂ | Ethyl 4-bromobutyrate | Methane reduction research, Synthesis of bioactive molecules | nih.govgoogle.com |

Structural Modifications and their Impact on Reactivity and Applications (e.g., Succinimidyl 4-azidobutanoate)

A significant structural modification of azidobutanoic acid involves the activation of the carboxyl group to facilitate conjugation with primary amines on biomolecules. The most prominent example of this is Succinimidyl 4-azidobutanoate , also known as 4-Azidobutyrate-N-hydroxysuccinimide (NHS) ester. chemicalbook.com This derivative is a heterobifunctional crosslinker, featuring an azide group at one end and an NHS ester at the other. chemicalbook.com

The NHS ester is highly reactive towards nucleophilic substitution by the amino groups of lysine (B10760008) residues in proteins and other amine-functionalized molecules, forming a stable amide bond. chemicalbook.comglenresearch.com This reaction is typically carried out in buffers at a slightly alkaline pH, such as pH 8.0-8.75. nih.govglenresearch.com The azide group, being stable under these conditions, is then available for subsequent "click chemistry" reactions, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN moieties. chemicalbook.com

This dual reactivity makes Succinimidyl 4-azidobutanoate an invaluable tool for bioconjugation. It has been used to:

Introduce azide functionalities onto oligonucleotides for the synthesis of short cyclic oligonucleotides. glenresearch.com

Functionalize PEG linkers to create constructs like thiol-PEG-azide, which can then be attached to nanoparticles. nih.gov

Link targeting peptides, such as Lyp-1, to magneto-fluorescent nanoparticles for cancer cell imaging. nih.gov

Synthesize dual-cyclic RGD peptides for targeting αvβ3 integrin. chemicalbook.com

The synthesis of Succinimidyl 4-azidobutanoate involves the reaction of 4-azidobutyric acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). nih.gov

Table 2: Properties and Reactions of Succinimidyl 4-azidobutanoate

| Feature | Description |

|---|---|

| Synonyms | 4-Azidobutyrate-N-hydroxysuccinimide ester, N-Succinimidyl 4-azidobutanoate, Azidobutyrate NHS Ester |

| Functional Groups | Azide (-N₃), N-Hydroxysuccinimide Ester |

| Reactivity of NHS Ester | Reacts with primary amines (e.g., lysine residues) to form stable amide bonds. chemicalbook.comglenresearch.com |

| Reactivity of Azide Group | Undergoes "Click Chemistry" (e.g., CuAAC, SPAAC) with alkynes, DBCO, BCN. chemicalbook.com |

| Primary Application | Heterobifunctional crosslinker for bioconjugation. nih.govglenresearch.com |

Bioactive Conjugates and Amino Acid Derivatives of Azidobutanoates

The azido group of this compound and its derivatives serves as a versatile handle for constructing complex bioactive conjugates and amino acid derivatives. The conjugation of bioactive molecules to amino acids or peptides is a widely used strategy to enhance potency, stability, and cell permeability. nih.govmdpi.com Azidobutanoates provide a reliable method for incorporating the azide moiety needed for such conjugations via click chemistry.

In one prominent application, Succinimidyl 4-azidobutanoate was used to create a thiol-PEG-azide linker. nih.gov This linker was then used in the synthesis of copper sulfide (B99878) nanoparticles conjugated with a cyclic Arg-Gly-Asp-Phe-Lys (cRGDfK) peptide. nih.gov The cRGDfK peptide targets integrin αvβ3, which is often overexpressed on tumor cells, thereby guiding the nanoparticles for targeted PET/CT imaging and photothermal therapy. nih.govnih.gov

The synthesis of non-natural amino acids is another area where azide chemistry is crucial. nih.govnih.gov While direct synthesis of α-azido α-amino esters from dehydroamino acids has been described using TMSN₃, the azidobutyrate moiety can be conjugated to existing amino acids to create novel derivatives. nih.gov For example, 4-azidobutyrate can be added to a 3'-aminoalkyl group of a modified oligonucleotide post-synthesis. acs.org The conjugation of amino acids to other bioactive molecules has been shown to enhance antitumor or antimicrobial activities. frontiersin.org The azidobutanoate linker provides a stable and efficient means to create these hybrid molecules, whose properties can be fine-tuned for specific therapeutic or diagnostic purposes. nih.govnih.gov

The development of these conjugates is a key aspect of creating advanced therapeutic systems like antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), where a targeting moiety is linked to a potent cytotoxic drug. google.comwipo.int The click reaction enabled by the azidobutanoate linker offers a highly efficient and specific method for assembling these complex architectures. acs.org

Future Research Directions and Emerging Applications

Exploration of Novel Bioorthogonal Transformations Involving Azidobutanoate

The azide (B81097) group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org While Methyl 4-azidobutanoate is a simple molecule, its azide moiety allows it to participate in a variety of established and emerging bioorthogonal ligations.

Future research is focused on expanding the toolkit of bioorthogonal reactions beyond the well-established Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). wikipedia.orgacs.orgescholarship.org The development of new transformations that are mutually orthogonal with existing methods would enable scientists to simultaneously track multiple molecular processes within a single cell. nih.gov Research efforts may focus on developing novel reaction partners for the azide group that offer different kinetics, improved stability, or unique activation mechanisms, such as photo-inducible reactions. escholarship.orgnih.gov For instance, nitrile imine-mediated photoclick chemistry offers a high degree of bioorthogonality and can be tuned for faster reaction rates. nih.gov The development of such novel transformations would allow for more complex experimental designs, such as multi-parameter imaging. nih.gov

Table 1: Key Bioorthogonal Reactions Involving Azides

| Reaction | Key Reactants | Characteristics |

|---|---|---|

| Staudinger Ligation | Azide, Triarylphosphine | First widely used bioorthogonal reaction; biocompatible and bioavailable reactants. wikipedia.orgescholarship.org |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) Catalyst | Highly efficient and fast reaction kinetics; widely used for labeling biomolecules. acs.orgnih.govpcbiochemres.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne (B158145) | Copper-free "click chemistry," avoiding cellular toxicity associated with the copper catalyst. wikipedia.orgacs.org |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine, Strained Alkene/Alkyne | Represents some of the fastest bioorthogonal reactions developed to date. escholarship.orgnih.gov |

Integration into Advanced Diagnostic and Imaging Platforms

The azide functionality of this compound makes it an ideal linker for attaching diagnostic probes to target biomolecules. This is particularly relevant for the development of advanced imaging platforms like Positron Emission Tomography (PET).

Researchers are exploring the use of azido-containing building blocks to synthesize radiolabeled compounds for non-invasive imaging. For example, an azido (B1232118) group can be used to "click" a fluorine-18 (B77423) labeled prosthetic group onto a tumor-targeting molecule, such as a folate conjugate, for PET imaging of cancer. researchgate.net Future work will likely focus on developing more efficient radiolabeling strategies and creating novel PET tracers with improved biodistribution and rapid clearance profiles.

Furthermore, the field is moving towards fluorogenic probes, where the fluorescence is "turned on" upon reaction with the target. nih.gov Developing azido-functionalized fluorogenic probes based on scaffolds with long excitation and emission wavelengths would be a significant improvement for biological imaging, as it would reduce issues with autofluorescence and improve tissue penetration. nih.gov this compound could serve as a fundamental component in the synthesis of such advanced imaging agents.

Expansion into New Therapeutic Modalities and Target Discovery

Azide-containing compounds are increasingly being investigated for their therapeutic potential. researchgate.net The azide group can act as a prodrug moiety, which can be converted to the active drug molecule in vivo. google.com This strategy can improve a drug's pharmacokinetic properties, such as its half-life or its ability to cross the blood-brain barrier. google.com For instance, organic azides have been shown to be reduced to their corresponding amines under the hypoxic conditions often found in solid tumors, offering a targeted drug release mechanism that can be activated by radiotherapy. nih.gov

This compound can be used as a starting material to synthesize libraries of diverse compounds via click chemistry. mdpi.com This approach allows for the rapid generation of new molecular entities that can be screened for activity against various therapeutic targets, including cancer and infectious diseases. researchgate.netmdpi.com Studies have shown that azide derivatives can exhibit significant anticancer and antimicrobial properties. researchgate.net

Future research will likely involve designing and synthesizing novel azido-prodrugs of known anticancer agents and exploring the use of this compound in fragment-based drug discovery to identify new therapeutic leads. nih.govnih.gov

Table 2: Examples of Therapeutic Strategies Involving Azides

| Therapeutic Strategy | Mechanism | Potential Application |

|---|---|---|

| Prodrugs | In vivo reduction of the azide to a primary amine, releasing the active drug. google.com | Increasing drug half-life, improving blood-brain barrier penetration. google.com |

| Hypoxia-Activated Prodrugs | Enzymatic or radiation-induced reduction of azides in the low-oxygen environment of solid tumors. nih.gov | Targeted cancer therapy with reduced systemic toxicity. nih.gov |

| Drug Discovery | Use of azide-alkyne click chemistry to create large libraries of compounds for screening. mdpi.com | Discovery of new anticancer, antimicrobial, and antiviral agents. researchgate.netmdpi.com |

Sustainable and Scalable Synthetic Methodologies for Azido-Containing Building Blocks

The expanding applications of azido-containing compounds like this compound necessitate the development of safer, more efficient, and environmentally friendly synthetic methods. Traditional methods for introducing azide groups can involve harsh conditions or hazardous reagents. chemistryviews.org

A key area of future research is the development of sustainable synthetic protocols. This includes the use of visible-light-promoted reactions, which can be performed under mild conditions, often using water as a solvent and without the need for additives. rsc.org Another promising approach is the use of flow chemistry, which can improve the safety and scalability of potentially hazardous reactions like azidations. acs.org

Furthermore, the development of novel diazotransfer reagents is crucial. Recently, fluorosulfuryl azide (FSO₂N₃) with a copper sulfate (B86663) catalyst has been shown to be a highly efficient system for converting amines to azides in under five minutes, avoiding many of the safety concerns of older methods. chemistryviews.org Applying these green and scalable methodologies to the synthesis of fundamental building blocks like this compound from readily available precursors, such as Methyl 4-bromobutanoate or Methyl 4-chlorobutanoate, will be essential to support their widespread use in research and industry. nih.govchemsrc.comethz.ch

Q & A

Q. What are the standard laboratory synthesis protocols for Methyl 4-azidobutanoate?

this compound is typically synthesized via esterification of 4-azidobutanoic acid with methanol under acidic catalysis. A common method involves refluxing the reactants with sulfuric acid (1–3 mol%) in anhydrous methanol for 6–12 hours, followed by purification via vacuum distillation or column chromatography . Key considerations include maintaining anhydrous conditions to prevent hydrolysis of the azide group and monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:4).

Q. How should this compound be characterized to confirm purity and structure?

Characterization involves:

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for the methyl ester (~δ 3.6 ppm) and a triplet for the azide-terminated methylene group (~δ 3.3 ppm).

- FT-IR : Confirm the presence of the azide group via a strong absorption band at ~2100 cm⁻¹ .

- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95% by area normalization) .

Always compare data with literature values from Reaxys or SciFinder to validate novel compounds .

Q. What stability precautions are necessary for handling this compound?

Due to the azide group’s sensitivity to heat and light:

- Store at –20°C in amber vials under inert gas (e.g., argon).

- Avoid prolonged exposure to temperatures >40°C to prevent decomposition into reactive intermediates (e.g., nitrenes).

- Conduct stability tests via accelerated degradation studies (e.g., 1 week at 40°C) monitored by HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing azide decomposition?

Advanced strategies include:

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15–20% while limiting thermal degradation .

- Continuous Flow Reactors : Enhance mixing and heat transfer, achieving >90% conversion with 0.5 mol% catalyst (e.g., p-toluenesulfonic acid) .

- In Situ Monitoring : Use inline FT-IR to track azide consumption and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in reported kinetic data for azide-alkyne cycloadditions involving this compound?

Contradictions often arise from solvent polarity or catalyst loading variations. To address this:

- Control Experiments : Replicate studies under identical conditions (solvent, temperature, Cu(I) catalyst concentration).

- Kinetic Modeling : Apply pseudo-first-order kinetics to isolate rate constants for azide vs. alkyne reactivity.

- Cross-Validate Data : Compare results with computational models (e.g., DFT calculations of transition states) .

Q. What experimental designs are recommended for studying this compound’s reactivity in strain-promoted click chemistry?

- Variable Steric Environments : Synthesize derivatives with bulky substituents to assess steric effects on reaction rates.

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to evaluate dielectric constant impacts.

- Competition Experiments : Compare reactivity with other azides (e.g., benzyl azide) under identical conditions to establish relative kinetics .

Data Contradiction Analysis Table

| Observation | Possible Causes | Resolution Methodology |

|---|---|---|

| Discrepancies in azide stability | Light exposure during storage | Repeat studies with strict light exclusion |

| Inconsistent NMR shifts | Solvent impurities or residual water | Use deuterated solvents, dry over MgSO₄ |

| Variable HPLC retention times | Column degradation or mobile phase pH shifts | Standardize mobile phase (pH 7.0 buffer) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |